Quinaldic Acid

Description

used in determination of copper, zinc & uranium with which it forms insol. salts; insulin-releasing effect in islands of Langerhans; structure

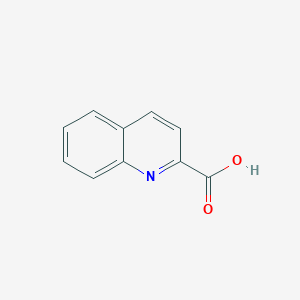

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAUVZALPPNFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059079 | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Quinaldic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.0 mg/mL | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-10-7 | |

| Record name | Quinaldic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90NWT719R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the physical and chemical properties of Quinaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂.[1][2] It is a key intermediate in various synthetic pathways and a metabolite in the tryptophan degradation pathway.[3][4] Its ability to form stable complexes with metal ions has led to its use in analytical chemistry for the determination of copper, zinc, and uranium.[1] Furthermore, this compound and its derivatives are of significant interest to the pharmaceutical industry, with applications as intermediates in the synthesis of antimalarial, antiviral, and antibacterial agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and pathway visualizations to support research and development efforts.

Physical Properties

This compound is typically a light brown or off-white to yellow, needle-like crystalline powder. It is stable under normal laboratory conditions.

Quantitative Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| Melting Point | 156-158 °C | |

| Boiling Point | 247-250 °C | |

| Solubility in Water | 14 g/L (at 25 °C) | |

| pKa | 1.20 ± 0.30 (Predicted) | |

| LogP | 1.44 | |

| Topological Polar Surface Area | 50.2 Ų | |

| Hydrogen Bond Acceptor Count | 3 |

Chemical Properties

This compound exhibits reactivity characteristic of both a carboxylic acid and a quinoline ring system. It can undergo reactions such as esterification, amidation, and decarboxylation. The quinoline nitrogen can be protonated or alkylated, and the aromatic ring can participate in electrophilic substitution reactions.

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents, acids, and bases. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).

Metal Chelation

A key chemical property of this compound is its ability to act as a chelating agent, forming complexes with various metal ions. This property is utilized in analytical chemistry for the selective precipitation and determination of metals like copper, zinc, and uranium. The chelation typically occurs through the nitrogen atom of the quinoline ring and the carboxylate group, forming a stable five-membered ring with the metal ion.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Objective: To determine the solubility of this compound in a given solvent (e.g., water).

Methodology:

-

A known volume of the solvent (e.g., deionized water) is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).

-

Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.

-

Additions are continued until a saturated solution is formed, indicated by the persistence of undissolved solid.

-

The mixture is stirred for an extended period to ensure equilibrium is reached.

-

The saturated solution is filtered to remove the excess solid.

-

A known volume of the clear filtrate is then taken, the solvent is evaporated, and the mass of the dissolved this compound is determined. The solubility is then calculated and expressed in g/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-ethanol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant, ensuring the solution is well-mixed.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and structure.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed. For a molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can be used to determine the elemental composition.

Biological Context and Synthesis

Tryptophan Metabolism Pathway

This compound is a metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation in the body.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the oxidation of quinaldine (2-methylquinoline). More modern and eco-efficient methods are also being developed, for example, from bio-based feedstocks like furfural. A generalized workflow for the synthesis of substituted anilides of this compound via microwave-assisted synthesis is presented below.

References

Quinaldic Acid Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinaldic acid (quinoline-2-carboxylic acid) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including pharmaceutical formulation, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.

Core Topic: this compound Solubility

This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Its structure, comprising a quinoline ring with a carboxyl group at the 2-position, dictates its physicochemical properties, including its solubility. The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group results in a solubility profile that is highly dependent on the nature of the solvent.

Data Presentation: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 | 14 | g/L[1][2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 35 | mg/mL[3] |

Qualitative Solubility Information:

-

Ethanol: Soluble.

-

Acetone: Soluble.

-

Benzene: Can be used for crystallization, indicating some degree of solubility.

-

Acetic Acid: Can be used for crystallization, indicating some degree of solubility.[4]

Experimental Protocols

Accurate determination of solubility is paramount for various research and development activities. The following section details a standard experimental protocol for determining the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound in the solvent of choice over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibrium can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus). A minimum of 24-48 hours is often recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to exert antiproliferative effects on cancer cells by modulating several key signaling pathways. The diagram below illustrates the known interactions of this compound with these pathways.

Caption: Modulation of cancer cell signaling pathways by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Measurement.

References

Synthesis and Characterization of Quinaldic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinaldic acid, or quinoline-2-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique structural framework allows for a wide range of chemical modifications, leading to a diverse library of molecules with varied biological activities. This technical guide provides an in-depth overview of the synthesis and characterization of this compound derivatives, offering detailed experimental protocols, comprehensive characterization data, and insights into their biological significance.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main stages: the synthesis of the this compound core and the subsequent derivatization of the carboxylic acid group.

Core Synthesis: The Reissert Reaction and Greener Alternatives

A traditional and widely cited method for synthesizing the this compound scaffold is the Reissert reaction.[1][2] This method typically involves the reaction of quinoline with a cyanide source and an acyl chloride, followed by hydrolysis to yield this compound.

More contemporary and environmentally conscious approaches have been developed to circumvent the use of toxic reagents like potassium cyanide.[1][2] One such eco-efficient method involves a three-step process starting from furfural, a bio-based feedstock. This process includes the synthesis of ethyl 4,4-diethoxycrotonate, its cyclization with aniline to form ethyl quinaldate, and subsequent hydrolysis to this compound.[1]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is the primary site for derivatization, most commonly leading to the formation of amides and esters.

The synthesis of this compound amides is a crucial step in developing new therapeutic agents. A common strategy involves the activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Microwave-assisted synthesis has emerged as an efficient method for the direct reaction of this compound or its esters with anilines, often leading to higher yields and shorter reaction times.

Ester derivatives of this compound can be synthesized through standard esterification procedures, such as the Fischer esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst. Alternatively, the this compound can be converted to its acyl chloride and subsequently reacted with an alcohol.

Key Synthetic Schemes

The following diagrams illustrate the general synthetic pathways for preparing this compound and its common derivatives.

Caption: Traditional Reissert reaction for the synthesis of this compound.

Caption: An eco-friendly synthetic route to this compound from furfural.

Caption: General pathways for the synthesis of this compound amides and esters.

Experimental Protocols

Protocol 1: Synthesis of this compound Chloride

-

Suspend this compound (1.0 g, 5.8 mmol) in thionyl chloride (2.1 mL, 28.9 mmol) at room temperature.

-

Add a catalytic amount of dimethylformamide (DMF, 2 drops).

-

Reflux the mixture for approximately 3 hours.

-

After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude this compound chloride.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl this compound Amides

-

To a solution of this compound chloride (from Protocol 1) in dry toluene (15 mL), add triethylamine (4.5 mL, 32.5 mmol).

-

Add the corresponding substituted aniline (5.8 mmol) dropwise.

-

Place the reaction mixture in a microwave reactor.

-

Irradiate at 800 W with a reaction temperature of 150 °C for up to 2 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., CHCl3).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound Esters via Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

-

Purify the product by column chromatography or distillation.

Characterization of this compound Derivatives

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these compounds.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H3 | ~8.3 | C2 |

| H4 | ~8.2 | C3 |

| H5 | ~7.9 | C4 |

| H6 | ~7.8 | C4a |

| H7 | ~7.6 | C5 |

| H8 | ~8.1 | C6 |

| COOH | >10 | C7 |

| C8 | ||

| C8a | ||

| COOH |

Note: Exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in this compound derivatives.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Ester | C=O stretch | 1735-1750 |

| C-O stretch | 1000-1300 | |

| Amide | N-H stretch (1° & 2°) | 3100-3500 |

| C=O stretch | 1630-1680 | |

| Quinoline Ring | C=C and C=N stretches | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. This technique has been particularly valuable in characterizing metal complexes of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of a novel this compound derivative is depicted below.

Caption: A typical workflow for the synthesis and characterization of this compound derivatives.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Anticancer Activity and Impact on Signaling Pathways

Notably, this compound has been shown to inhibit the proliferation of colon cancer cells. Mechanistic studies have revealed that its antiproliferative effects are associated with the modulation of key cellular signaling pathways. Specifically, this compound can alter the phosphorylation levels of crucial kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular-signal-regulated kinase (ERK) 1/2 and p38, as well as the downstream transcription factor cAMP response element-binding protein (CREB). It has also been observed to affect the Akt signaling pathway.

The diagram below illustrates the known interactions of this compound with components of the MAPK signaling pathway in colon cancer cells.

Caption: this compound's modulation of the MAPK and Akt signaling pathways in cancer cells.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic methodologies outlined, from traditional to modern greener approaches, offer a versatile toolkit for chemists. The detailed characterization protocols and data serve as a valuable reference for structural confirmation. Furthermore, the insights into the biological activities of these compounds, particularly their impact on cellular signaling pathways, highlight their potential as lead structures in drug discovery and development. As research in this area continues to evolve, the principles and techniques described herein will undoubtedly contribute to the advancement of new and impactful applications for this important class of molecules.

References

Biological Activity of Novel Quinaldic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinaldic acid, or quinoline-2-carboxylic acid, is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the biological activities of novel this compound analogs, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity

The quinoline scaffold is frequently utilized in the design of novel anticancer agents.[4] Numerous this compound analogs and related quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some showing potency comparable or superior to existing chemotherapy drugs.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of various quinoline derivatives is commonly assessed by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | |

| HCT-116 (Colon) | 5.34 | ||

| MCF-7 (Breast) | 5.21 | ||

| 8-HQ-Sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | |

| MDA-MB-231 (Breast) | Comparable to Doxorubicin | ||

| A549 (Lung) | Comparable to Doxorubicin | ||

| Ursolic Acid-Quinoline (3b) | MDA-MB-231 (Breast) | 0.61 ± 0.07 | |

| HeLa (Cervical) | 0.36 ± 0.05 | ||

| SMMC-7721 (Liver) | 12.49 ± 0.08 | ||

| Ursolic Acid-Quinoline (4d) | MDA-MB-231 (Breast) | 0.12 ± 0.01 | |

| HeLa (Cervical) | 0.08 ± 0.01 | ||

| SMMC-7721 (Liver) | 0.34 ± 0.03 | ||

| 2-Aminodihydroquinoline (5f, 5h) | MDA-MB-231 (Breast) | ~2 | |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor lines | < 1.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic activity of chemical compounds.

-

Cell Seeding: Human cancer cells (e.g., A2780 ovarian carcinoma) are seeded into 96-well plates at a density of approximately 5.0 x 10³ cells per well.

-

Incubation: The plates are incubated overnight in a controlled environment (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized this compound analogs (e.g., 0-100 µM). A reference anticancer drug, such as cisplatin, is used as a positive control.

-

Incubation Period: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Several potent this compound analogs exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

-

Apoptosis Induction: The representative compound 10g was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity. Similarly, ursolic acid-quinoline hybrids induce apoptosis, as confirmed by Annexin V-FITC/PI dual staining assays.

-

Cell Cycle Arrest: Quinoline-chalcone derivative 12e arrests MGC-803 gastric cancer cells at the G2/M phase of the cell cycle. Other analogs can arrest the cell cycle at the G0/G1 phase.

The logical workflow for identifying and characterizing novel anticancer agents from this compound analogs is depicted below.

Antimicrobial Activity

This compound derivatives have been investigated for their potential as antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the inhibition zone in mm.

| Compound/Analog | Microorganism | Activity Measurement | Reference |

| Compound 7 | S. aureus ATCC25923 | MIC: 0.031 µg/mL | |

| MRSA ATCC43300 | MIC: 0.063 µg/mL | ||

| E. coli ATCC25922 | MIC: 2 µg/mL | ||

| Compounds E11, E17 | S. aureus | High activity (vs. Amoxicillin) | |

| Compounds E11, E13, E17 | E. coli | Inhibition Zone: 20-22 mm | |

| Pentacyclic Quinoxaline (10) | Candida albicans | MIC: 16 µg/mL | |

| Aspergillus flavus | MIC: 16 µg/mL | ||

| Quinolidene-Rhodanine (30, 31) | M. tuberculosis H37Ra (active) | IC₅₀: 1.9 µg/mL | |

| M. tuberculosis H37Ra (dormant) | IC₅₀: 2.3 & 2.2 µg/mL |

Experimental Protocol: Agar Disk/Well Diffusion Method

The agar diffusion method is a widely used preliminary test to screen for antimicrobial activity.

-

Medium Preparation: A suitable agar medium, such as Muller-Hinton agar, is prepared, sterilized, and poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Compound Application:

-

Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to the wells.

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 48 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is prevented). A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) is used as a positive control.

Anti-inflammatory Activity

Certain analogs of quinaldic and quinic acid have demonstrated significant anti-inflammatory properties, acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects

| Compound/Analog | Model/Target | Effect | Reference |

| CL 306 ,293 | Adjuvant Arthritis (Rat) | Suppressed inflammation at 1.5-3.0 mg/kg (daily, oral) | |

| Delayed Hypersensitivity (Dog) | Suppressed inflammation at 0.25 mg/kg (daily, oral) | ||

| Quinolinic Acid | Carrageenan-induced Paw Edema (Rat) | 80% reduction in inflammation at 300 mg/kg (i.p.) | |

| 4,5-dicaffeoylquinic acid (4,5-diCQA) | Carrageenan-induced Edema (Rat) | Dose-dependent suppression (5, 10, 20 mg/kg, oral) | |

| LPS-stimulated RAW264.7 cells | Inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6 | ||

| Quinic Acid Amide (KZ-41) | NF-κB Inhibition (A549 cells) | IC₅₀: 2.83 ± 1.76 mM |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Male Sprague-Dawley or Wistar rats are divided into control and treatment groups.

-

Compound Administration: The test compound (e.g., 4,5-diCQA) is administered orally or intraperitoneally at various doses one hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these analogs are often mediated by the downregulation of key signaling pathways like NF-κB and MAPK, which control the expression of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition

This compound derivatives have been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including cancer and metabolic disorders.

Quantitative Data: Enzyme Inhibitory Activity

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 4d | h-NTPDase1 | 0.28 ± 0.03 | |

| h-NTPDase2 | 0.92 ± 0.17 | ||

| Compound 4g | h-NTPDase3 | 0.32 ± 0.05 | |

| Compound 4b | h-NTPDase8 | 0.44 ± 0.08 | |

| Brequinar Sodium | Dihydroorotate Dehydrogenase | Potent Inhibitor | |

| 2-Aminochalcone (2a) | α-glucosidase | 5.4 ± 0.10 | |

| 2-Pyridylacetic acid (5) | α-amylase & Carboxypeptidase A | Strongest inhibitor in series |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for type 2 diabetes treatment.

-

Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8).

-

Reaction Mixture: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a set time (e.g., 10 minutes) at 37°C.

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated for another period (e.g., 20 minutes) at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow-colored product.

-

Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm. Acarbose is typically used as a positive control.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for rational drug design and the optimization of lead compounds. Studies on this compound analogs have identified key structural features required for their biological activity.

-

For Anticancer Activity:

-

Position 2: Bulky, hydrophobic substituents on the quinoline ring are necessary for inhibiting dihydroorotate dehydrogenase.

-

Position 4: A carboxylic acid group (or its salt) is strictly required for activity against dihydroorotate dehydrogenase. For other anticancer quinolines, amino side chains at this position facilitate antiproliferative activity.

-

Position 7: Large alkoxy substituents can be a beneficial pharmacophore for antiproliferative effects.

-

-

For Antimicrobial Activity: The presence of a fluorine atom and a piperazine ring is often responsible for a broader spectrum of activity and higher intrinsic potency in quinolone-type antibiotics.

References

An In-depth Technical Guide to the Coordination Chemistry of Quinaldic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid (quinoline-2-carboxylic acid) has emerged as a versatile ligand in coordination chemistry, owing to its bidentate chelating ability through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This forms a stable five-membered ring with transition metal ions. The resulting metal complexes exhibit a diverse range of coordination geometries, spectroscopic properties, and potential applications, particularly in the fields of medicinal chemistry and materials science. The unique electronic and structural characteristics of these complexes make them promising candidates for the development of novel therapeutic agents, catalysts, and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-transition metal complexes, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound-Transition Metal Complexes

The synthesis of transition metal complexes of this compound is typically achieved through the reaction of a soluble metal salt with this compound in a suitable solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can be adjusted to isolate complexes with desired stoichiometries and structures.

General Experimental Protocol for Synthesis

A common synthetic route involves the deprotonation of this compound with a base, followed by the addition of a transition metal salt.

Materials:

-

This compound (Hqn)

-

Transition metal salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂)

-

Base (e.g., NaOH, KOH, NaH)

-

Solvents (e.g., water, ethanol, methanol, dimethylformamide (DMF), tetrahydrofuran (THF))

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a stoichiometric amount of a base to the solution to deprotonate the carboxylic acid group, forming the quinaldate anion (qn⁻).

-

In a separate vessel, dissolve the transition metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the quinaldate solution with constant stirring.

-

The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete complex formation.

-

The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.[1][2]

Structural Characterization

The structural elucidation of these complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic and analytical techniques is employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.

| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| [Ga₂(μ-OH)₂(qn)₄]·4Py | Ga(III) | Distorted Octahedral | Ga-O(H): 1.91-1.93, Ga-O(qn): 1.95-1.99, Ga-N(qn): 2.08-2.10 | O(H)-Ga-O(H): 77.8, O(qn)-Ga-N(qn): 80.5-81.2 | [3] |

| Na[Fe(qn)₂Cl]·DMF | Fe(II) | Trigonal Bipyramidal | Fe-O: 2.01-2.03, Fe-N: 2.18-2.20, Fe-Cl: 2.26 | O-Fe-N: 76.5-77.1, O-Fe-Cl: 118.2-120.5, N-Fe-Cl: 99.8-101.3 | [4][5] |

| [Fe₃(qn)₆(DMF)₂] | Fe(II) | Octahedral & Sq. Pyr. | Fe-O: 2.05-2.15 (oct), 1.98-2.02 (sq. pyr.), Fe-N: 2.18-2.25 (oct), 2.15-2.18 (sq. pyr.) | O-Fe-N: 75.8-76.9 (oct), 77.2-78.1 (sq. pyr.) | |

| [Ni(qn)₂(H₂O)₂]·2H₂O | Ni(II) | Octahedral | Ni-O(qn): 2.04-2.06, Ni-N(qn): 2.08-2.10, Ni-O(H₂O): 2.11-2.13 | O(qn)-Ni-N(qn): 79.2-79.8, O(H₂O)-Ni-O(H₂O): 180 | |

| [Cu(qn)₂(H₂O)] | Cu(II) | Square Pyramidal | Cu-O(qn): 1.95-1.97, Cu-N(qn): 2.00-2.02, Cu-O(H₂O): 2.25 | O(qn)-Cu-N(qn): 81.3-81.9 | |

| [Zn(quin)₂(3-picoline)] | Zn(II) | Distorted Trig. Bipyr. | Zn(1)–N(1) = 2.2298(15), Zn(1)–O(1) = 2.0391(13), Zn(1)–N(2) = 2.2008(17) | O(1)–Zn(1)–N(1) = 78.86(5), O(1)–Zn(1)–N(2) = 91.36(6), N(1)–Zn(1)–N(2) = 90.44(6) | |

| [Zn(quin)₂(4-pyridone)] | Zn(II) | Trigonal Bipyramidal | Zn(1)–N(1) = 2.1425(15), Zn(1)–O(11) = 1.9952(13), Zn(1)–O(3) = 1.9602(13) | O(11)–Zn(1)–N(1) = 79.85(6), O(3)–Zn(1)–N(1) = 100.45(6), O(3)–Zn(1)–O(11) = 115.49(6) |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool to confirm the coordination of the quinaldate ligand to the metal ion. The deprotonation and coordination of the carboxylate group lead to a characteristic shift in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The coordination of the quinoline nitrogen is also evidenced by shifts in the C=N stretching vibrations.

| Complex Type | ν(C=O) of free acid (cm⁻¹) | ν_as(COO⁻) of complex (cm⁻¹) | ν_s(COO⁻) of complex (cm⁻¹) | Δν = ν_as - ν_s (cm⁻¹) | ν(C=N) of complex (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference(s) |

| M(II/III) Quinaldate | ~1700 | ~1620-1650 | ~1380-1400 | >200 (bidentate) | ~1560-1580 | ~400-500 | ~500-600 |

Experimental Protocol for FTIR Analysis:

-

Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr powder.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Record the spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Identify the characteristic vibrational bands and compare them with the spectrum of the free ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment.

| Metal Ion | Typical λ_max (nm) | Assignment | Geometry Indication | Reference(s) |

| Co(II) | ~500-600, ~1100-1200 | d-d transitions | Octahedral | |

| Ni(II) | ~400, ~650-750, ~1100 | d-d transitions | Octahedral | |

| Cu(II) | ~600-800 | d-d transitions | Distorted Octahedral/Sq. Pyr. | |

| Fe(II) | ~520-550 | MLCT | - |

Experimental Protocol for UV-Vis Analysis:

-

Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).

-

Record the absorption spectrum over a range of 200-1100 nm using a UV-Vis spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

| Complex Type | Decomposition Step 1 (°C) | Weight Loss (%) | Assignment | Final Residue | Reference(s) |

| [M(qn)₂(H₂O)₂] (M=Ni, Co) | ~100-200 | ~10-15 | Loss of water molecules | Metal Oxide | |

| [M(qn)₂] (M=Cu, Zn) | >250 | - | Ligand decomposition | Metal Oxide |

Experimental Protocol for Thermal Analysis:

-

Place a small, accurately weighed amount of the complex in an alumina crucible.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA).

Biological Applications

Transition metal complexes of this compound have garnered significant interest for their potential biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion by the this compound ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and increasing its bioavailability.

Antimicrobial Activity

Several studies have demonstrated that the metal complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the mechanism of action where the metal ion can disrupt cellular processes by binding to enzymes or DNA.

| Complex/Ligand | Organism | MIC (µg/mL) | Reference(s) |

| This compound | S. aureus | >256 | |

| Cu(II)-quinaldate | S. aureus | 16-64 | |

| Ni(II)-quinaldate | S. aureus | 32-128 | |

| Co(II)-quinaldate | S. aureus | 32-128 | |

| This compound | E. coli | >256 | |

| Cu(II)-quinaldate | E. coli | 32-128 | |

| Ni(II)-quinaldate | E. coli | 64-256 | |

| Co(II)-quinaldate | E. coli | 64-256 |

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The resulting complexes exhibit a wide array of structural motifs and interesting physicochemical properties. The straightforward synthesis and the potential for tuning the properties of these complexes by varying the metal ion make them attractive targets for further research. The demonstrated biological activities, particularly their antimicrobial effects, highlight their potential in the development of new therapeutic agents. This guide provides a foundational understanding and practical methodologies for researchers and professionals interested in exploring the fascinating world of this compound-transition metal coordination chemistry. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Reaction Mechanisms of Quinaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Quinaldic acid, or quinoline-2-carboxylic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure allows for a variety of chemical transformations, making it a valuable scaffold in the development of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailed experimental protocols, and an exploration of its role in modulating key cellular signaling pathways.

Core Reaction Mechanisms

This compound undergoes a range of chemical reactions, including synthesis, substitution, esterification, amidation, and the formation of metal complexes. Understanding these mechanisms is crucial for its application in drug design and materials science.

Synthesis of this compound

Several methods have been established for the synthesis of this compound and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Doebner-Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. The reaction is typically catalyzed by a strong acid.

2. Reissert Reaction: This method transforms quinoline into this compound through the formation of a Reissert compound, which is a 1-acyl-2-cyano-1,2-dihydroquinoline.[1][2] Subsequent hydrolysis of the Reissert compound yields this compound.[1][2]

3. Synthesis from Furfural: An eco-friendly approach utilizes bio-based furfural as a starting material. This multi-step synthesis avoids the use of highly toxic reagents like potassium cyanide, which is a component of the Reissert reaction.

Key Chemical Reactions

This compound's carboxylic acid group and quinoline ring system allow for a variety of functionalization reactions.

Esterification: The carboxylic acid group of this compound can be readily esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer esterification is a reversible reaction, and yields can be improved by using an excess of the alcohol or by removing water as it is formed.

Amidation: Amide derivatives of this compound are of significant interest in drug development. These can be synthesized by reacting this compound with an amine. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation, often providing high yields in short reaction times.

Metal Complexation: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group make this compound an excellent chelating agent for various metal ions. It can form stable complexes with metals such as copper, nickel, iron, and chromium. These metal complexes have potential applications in catalysis and as therapeutic agents.

Quantitative Data on this compound Reactions

The efficiency and conditions of the aforementioned reactions can be quantified by parameters such as yield, reaction time, and temperature. The biological activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50).

| Reaction | Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| Doebner-Miller Synthesis | Aniline, α,β-unsaturated carbonyl | Strong Acid (e.g., HCl) | Varies | Substituted Quinoline | Varies | |

| Reissert Reaction | Quinoline, Acyl chloride | KCN | Varies | This compound | Varies | |

| Synthesis from Furfural | Furfural derivative, Aniline | - | Multi-step | Ethyl Quinaldate | Good | |

| Fischer Esterification | This compound, Ethanol | H₂SO₄ | Reflux | Ethyl Quinaldate | ~65-97% | |

| Microwave Amidation | This compound, Aniline | None | 150 °C, 2 h (Microwave) | N-Phenylquinaldamide | High | |

| Metal Complexation | This compound, Cu(NO₃)₂ | - | Aqueous solution | Copper(II) Quinaldate | Varies |

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Antiproliferative Activity | HT-29 (Colon Cancer) | IC50 (Metabolic Activity) | 0.5 mM | |

| Antiproliferative Activity | LS180 (Colon Cancer) | IC50 (Metabolic Activity) | 0.5 mM | |

| Antiproliferative Activity | Caco-2 (Colon Cancer) | IC50 (Metabolic Activity) | 0.9 mM | |

| Antiproliferative Activity | HT-29 (Colon Cancer) | IC50 (DNA Synthesis) | 2.7 mM | |

| Antiproliferative Activity | LS180 (Colon Cancer) | IC50 (DNA Synthesis) | 4.3 mM | |

| Antiproliferative Activity | Caco-2 (Colon Cancer) | IC50 (DNA Synthesis) | 2.0 mM |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are protocols for key reactions and assays involving this compound.

Protocol 1: Doebner-Miller Synthesis of a this compound Derivative

This protocol describes a general procedure for the Doebner-Miller reaction.

Materials:

-

Aniline

-

α,β-Unsaturated aldehyde or ketone

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Dissolve the aniline in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

Add the α,β-unsaturated carbonyl compound dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction may require heating under reflux for several hours to go to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Amidation of this compound

This protocol provides a method for the rapid and efficient synthesis of N-aryl quinaldamides.

Materials:

-

This compound

-

Substituted aniline

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the substituted aniline (1.1 equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 150 °C for a specified time (e.g., 2 hours).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Protocol 3: MTT Assay for Antiproliferative Activity

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HT-29 or other colon cancer cell lines

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

After 24 hours, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects by modulating intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a deeper understanding of its mechanism of action.

Signaling Pathway of this compound in Colon Cancer Cells

This compound has been found to inhibit the proliferation of colon cancer cells by altering the phosphorylation status of key proteins in the ERK, p38, CREB, and Akt signaling pathways.

Caption: Modulation of ERK, p38, Akt, and CREB pathways by this compound.

Experimental Workflow: Synthesis of this compound via Reissert Reaction

The Reissert reaction provides a classical route to this compound. The general workflow is depicted below.

Caption: Workflow for the Reissert synthesis of this compound.

Experimental Workflow: Western Blot Analysis of Protein Phosphorylation

To investigate the effect of this compound on signaling pathways, Western blotting is a key technique.

Caption: Workflow for Western blot analysis of protein phosphorylation.

References

Quinaldic Acid: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldic acid, also known as quinoline-2-carboxylic acid, has emerged as a pivotal building block in organic synthesis. Its rigid, heterocyclic structure, coupled with the reactive carboxylic acid functionality, provides a versatile platform for the construction of complex molecular architectures. This technical guide delves into the core chemical properties, reactivity, and diverse applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals, functional materials, and as a ligand in catalysis. Detailed experimental protocols for key transformations and visual representations of synthetic and signaling pathways are provided to offer a comprehensive resource for professionals in the field.

Introduction

This compound is an aromatic heterocyclic compound featuring a carboxylic acid group at the 2-position of a quinoline ring.[1][2] This arrangement imbues the molecule with unique chemical and physical properties that make it an attractive starting material for a wide array of chemical transformations. Its ability to act as a bidentate chelating agent, a precursor to a variety of functional groups, and a scaffold for building biologically active molecules has cemented its importance in medicinal chemistry, materials science, and coordination chemistry.[3][4] This guide will explore the fundamental aspects of this compound's chemistry and showcase its role as a strategic building block in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties influence its solubility, reactivity, and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [5] |

| Molecular Weight | 173.17 g/mol | |

| Appearance | Light brown needle-like crystalline powder | |

| Melting Point | 156-158 °C | |

| Boiling Point | 348.7 °C | |

| Density | 1.3 g/cm³ | |

| Water Solubility | 14 g/L | |

| pKa | 1.76 (for the methyl ester) | |

| logP | 2.17 |

Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the interplay between the electron-deficient quinoline ring and the carboxylic acid group. This allows for a diverse range of chemical modifications.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for functionalization, enabling the formation of amides, esters, and acyl chlorides.

Amide coupling reactions are among the most important transformations of this compound, as the resulting amides are prevalent in biologically active compounds. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine.

Experimental Protocol: Microwave-Assisted Synthesis of this compound Anilides

This protocol describes a one-step method for the preparation of substituted anilides of this compound via microwave irradiation.

-

Materials: this compound, substituted aniline, dimethylformamide (DMF) or chlorobenzene (optional, for solvent-based reactions).

-

Procedure:

-

In a microwave reactor vessel, combine this compound (1.0 eq) and the desired substituted aniline (1.5 eq).

-

For solvent-free conditions, proceed to the next step. For solvent-based reactions, add DMF or chlorobenzene.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction temperature to 150 °C and the microwave output power to 800 W.

-

Irradiate the mixture for up to 2 hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by column chromatography (e.g., n-hexane/EtOAc) and/or recrystallization (e.g., isopropanol or EtOAc) to yield the desired anilide.

-

Logical Flow for Amide Synthesis:

Caption: General workflow for amide synthesis from this compound.

Esterification of this compound can be achieved through various methods, including the Fischer-Speier esterification under acidic conditions or by using coupling reagents for more sensitive substrates.

Experimental Protocol: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

-

Materials: this compound, alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, neutralize the excess acid with a weak base solution (e.g., saturated sodium bicarbonate).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

-

Cross-Coupling Reactions

The quinoline core of this compound can be functionalized through various metal-catalyzed cross-coupling reactions, although this often requires prior modification of the ring or decarboxylation. The carboxylic acid itself can be used as a coupling partner in decarboxylative cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Applications in Synthesis

This compound's versatility makes it a valuable precursor in several areas of chemical synthesis.

Pharmaceutical Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous this compound derivatives have been investigated for their biological activities. Derivatives have shown potential as anti-inflammatory, analgesic, antifungal, antibacterial, antiviral, and antineoplastic agents.

Signaling Pathway Modulation by this compound in Colon Cancer Cells

This compound has been shown to inhibit the proliferation of HT-29 colon cancer cells by modulating several key signaling pathways. Specifically, it alters the phosphorylation levels of ERK1/2, p38, CREB, and Akt kinases.

Caption: this compound's impact on key signaling proteins in cancer.

Ligand Synthesis for Catalysis

The ability of this compound to chelate metal ions makes it an excellent ligand precursor in coordination chemistry and catalysis. It can be used in the synthesis of ligands for copper-catalyzed Ullmann reactions and other metal-catalyzed transformations.

Materials Science

This compound derivatives are also employed in the synthesis of functional materials, such as fluorescent dyes and pigments. Its rigid aromatic structure can be incorporated into larger conjugated systems to tune their optical and electronic properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily available structure and the reactivity of its carboxylic acid group and quinoline core provide chemists with a powerful tool for the synthesis of a wide range of complex molecules. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound continue to expand, underscoring its significance in modern chemical research and development. This guide has provided a comprehensive overview of its properties, reactivity, and applications, along with detailed experimental protocols and visual aids to facilitate its use in the laboratory.

References

CAS number and molecular structure of Quinaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic carboxylic acid and a significant metabolite in the tryptophan catabolism pathway. Its versatile chemical nature makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and analytical applications. This technical guide provides an in-depth overview of the essential physicochemical properties, synthesis protocols, analytical methodologies, and biological significance of this compound, with a focus on its role in cellular signaling pathways.

Core Properties of this compound

This compound is a crystalline solid that is moderately soluble in water and soluble in alcohol and alkaline solutions.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 93-10-7 | [2][3][4] |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| IUPAC Name | Quinoline-2-carboxylic acid | |

| Synonyms | Quinaldinic acid, 2-Quinolinecarboxylic acid | |

| Appearance | White to orange to green crystalline powder | |

| Melting Point | 156-158 °C | |

| SMILES String | O=C(O)c1ccc2ccccc2n1 | |

| InChI Key | LOAUVZALPPNFOQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Skraup-Doebner-Von Miller reaction being a notable approach. This reaction involves the condensation of anilines with α,β-unsaturated carbonyl compounds.

Experimental Protocol: Skraup-Doebner-Von Miller Synthesis

This protocol is a generalized procedure and may require optimization based on specific substrates and laboratory conditions.

Materials:

-

Aniline

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Pyruvic acid

-